REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]1([S:16][CH2:17][C:18]#[N:19])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[H-].[Na+].Br[CH2:23][CH2:24]Br>CN(C)C=O.CCOCC.O>[C:10]1([S:16][C:17](=[C:8]2[N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH2:24][CH2:23][S:9]2)[C:18]#[N:19])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=S
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCC#N
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC(C#N)=C1SCCN1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |